molecular formula C15H18N4O3S B2371800 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide CAS No. 1210672-54-0

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide

Cat. No.: B2371800
CAS No.: 1210672-54-0
M. Wt: 334.39
InChI Key: XPCUHELCXBNYPL-UHFFFAOYSA-N
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Description

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, and a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a suitable nucleophile. The final step involves the formation of the urea moiety, which is achieved by reacting the intermediate with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of the ethoxy group with the nucleophile.

Scientific Research Applications

2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-methoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide
  • 2-(3-(2-chlorophenyl)ureido)-N-ethylthiazole-4-carboxamide
  • 2-(3-(2-fluorophenyl)ureido)-N-ethylthiazole-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. The ethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications. Additionally, the specific arrangement of functional groups in this compound can result in distinct interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(2-ethoxyphenyl)carbamoylamino]-N-ethyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-16-13(20)11-9-23-15(18-11)19-14(21)17-10-7-5-6-8-12(10)22-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCUHELCXBNYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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